3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide
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Overview
Description
3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide is a chemical compound with a complex structure that includes a benzimidazole ring substituted with dimethyl groups and a hydroxypropanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide typically involves multi-step organic reactions. One common method starts with the preparation of 5,6-dimethyl-1H-benzimidazole, which is then reacted with appropriate reagents to introduce the hydroxypropanimidamide group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanenitrile
- 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanamide
- 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanethioamide
Uniqueness
Compared to similar compounds, 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide stands out due to its unique hydroxypropanimidamide group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex molecules .
Properties
Molecular Formula |
C12H16N4O |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C12H16N4O/c1-8-5-10-11(6-9(8)2)16(7-14-10)4-3-12(13)15-17/h5-7,17H,3-4H2,1-2H3,(H2,13,15) |
InChI Key |
UCEFLFSRMNCRSL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC/C(=N\O)/N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCC(=NO)N |
Origin of Product |
United States |
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